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Compound of Interest

Compound Name: Cinnolin-3-amine

Cat. No.: B183375 Get Quote

The cinnoline nucleus, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a

benzene ring, is a privileged structure in drug discovery. Cinnoline derivatives exhibit a broad

spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory,

and antitumor properties.[1][2] The strategic placement of functional groups on this scaffold is

key to modulating its biological activity. 3-Aminocinnoline, in particular, is a crucial intermediate.

The amino group at the 3-position provides a versatile chemical handle for the synthesis of

diverse libraries of compounds, enabling extensive structure-activity relationship (SAR) studies

essential for optimizing drug candidates.[1] Understanding the fundamental properties of this

core molecule is therefore paramount for any research program leveraging its structure.

Molecular Structure and Identification
A precise understanding of the molecular structure is the starting point for all chemical and

physical characterization.

Chemical Structure
The structure of 3-aminocinnoline consists of a fused benzene and pyridazine ring system, with

an amine substituent at the C3 position.
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Caption: General workflow for the synthesis of 3-aminocinnoline.

Detailed Experimental Protocol
This protocol is adapted from the foundational literature and represents a reliable method for

laboratory-scale synthesis. [3] Materials:

3-Nitrocinnoline

Stannous chloride dihydrate (SnCl₂·2H₂O)

Concentrated hydrochloric acid (HCl)

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

Chloroform (or other suitable organic solvent)

Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol or Toluene (for recrystallization)

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, suspend 3-nitrocinnoline in concentrated hydrochloric acid.

Addition of Reducing Agent: To this stirred suspension, add a solution of stannous chloride

dihydrate in concentrated HCl portion-wise. The addition should be controlled to manage the

exothermic reaction, maintaining the temperature below 50 °C using an ice bath if necessary.

Reaction: After the addition is complete, heat the mixture gently (e.g., in a 60-70 °C water

bath) for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete

consumption of the starting material.

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize

the acidic solution by the slow addition of a concentrated base (e.g., 40% NaOH) while

cooling in an ice bath. The pH should be adjusted to >10. Causality Note: This step is critical

to deprotonate the amine and precipitate the tin salts, making the free base product

extractable into an organic solvent.

Extraction: Extract the resulting aqueous slurry multiple times with chloroform. Combine the

organic layers.

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium

sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-

aminocinnoline.

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as

ethanol or toluene, to afford pure 3-aminocinnoline as a crystalline solid.

Physical and Structural Properties
The physical properties dictate the compound's handling, formulation, and behavior in various

experimental settings.
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Property Value Source

Appearance Crystalline solid General Observation

Melting Point 154-155 °C [3]

Solubility
Precise solubility data is often determined experimentally. Based on its structure—a polar

amino group on a large, relatively nonpolar aromatic scaffold—3-aminocinnoline is predicted to

exhibit the following solubility profile:

Soluble: In polar organic solvents like methanol, ethanol, DMSO, and DMF.

Slightly Soluble: In moderately polar solvents like chloroform and ethyl acetate.

Insoluble: In nonpolar solvents like hexane and water (under neutral pH). It will exhibit

increased aqueous solubility under acidic conditions due to the protonation of the amino

group.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional

structure of a molecule in the solid state, providing precise bond lengths, angles, and

information on intermolecular interactions like hydrogen bonding. While crystal structures for

numerous cinnoline derivatives have been reported, a publicly available crystal structure for the

parent 3-aminocinnoline was not identified in the preparatory search. [4][5]Obtaining this data

would be a valuable contribution to the field.

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-aminocinnoline.

The following sections provide predicted data based on the known structure, which serves as a

benchmark for experimental verification. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Multiplicity Assignment

~8.5 - 8.7 Singlet H4

~7.5 - 8.2 Multiplet
Aromatic Protons (H5, H6, H7,

H8)

| ~6.0 - 6.5 | Broad Singlet | -NH₂ |

Rationale: The H4 proton is expected to be the most deshielded proton on the heterocyclic ring

due to its proximity to the ring nitrogens. The protons on the benzene ring will appear as a

complex multiplet. The amine protons will be a broad signal that is exchangeable with D₂O.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Assignment

~150 - 155 C3 (bearing NH₂)

~145 - 150 C4a, C8a (bridgehead)

| ~120 - 140 | C4, C5, C6, C7, C8 |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Data (ATR-FTIR):
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H symmetric &
asymmetric stretching (-
NH₂)

3100 - 3000 Medium Aromatic C-H stretching

1640 - 1600 Strong N-H scissoring (bending)

1600 - 1450 Strong to Medium
Aromatic C=C and C=N

stretching

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Rationale: The presence of a primary amine is strongly indicated by the characteristic N-H

stretching doublet. The series of peaks in the 1600-1450 cm⁻¹ region confirms the aromatic

nature of the bicyclic core.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns.

Expected Molecular Ion (M⁺): m/z = 145.06 (for C₈H₇N₃)

High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the

elemental composition.

Key Fragmentation: A likely fragmentation pathway involves the loss of HCN (m/z = 27) from

the pyridazine ring.

Chemical Properties and Reactivity
The reactivity of 3-aminocinnoline is dominated by the nucleophilic amino group and the

electronic nature of the cinnoline ring system.

Basicity
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3-Aminocinnoline has two primary sites for protonation: the exocyclic amino group and the ring

nitrogen atoms. The amino group, being an arylamine, is weakly basic. The ring nitrogens also

exhibit basic character. The relative basicity will influence its behavior in acidic media and its

ability to form salts.

Reactivity of the Amino Group
The -NH₂ group is a versatile handle for derivatization.

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and

a strong acid, converts the amino group into a diazonium salt. This intermediate is highly

reactive and can be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano

groups), providing a gateway to a vast array of 3-substituted cinnolines. [8]* Acylation: The

amino group readily reacts with acyl halides or anhydrides to form stable amide derivatives.

This is a common strategy in drug development to modify solubility and bioavailability.

Alkylation/Arylation: It can undergo N-alkylation or participate in cross-coupling reactions

(e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines.
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Caption: Key reactions involving the amino group of 3-aminocinnoline.

Applications in Drug Discovery
The true value of 3-aminocinnoline lies in its role as a molecular scaffold for the development of

new therapeutic agents. The cinnoline core is associated with a range of biological activities,
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and the 3-amino position provides a critical attachment point for side chains that can interact

with biological targets and fine-tune the molecule's pharmacokinetic properties (ADME -

Absorption, Distribution, Metabolism, and Excretion).

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors

the molecule in the ATP-binding pocket of the enzyme. The cinnoline structure can serve this

role, with derivatives from the 3-amino position exploring different regions of the binding site

to enhance potency and selectivity.

Antimicrobial Agents: The cinnoline derivative Cinoxacin is a known antibacterial agent,

establishing the scaffold's potential in this area. [1]New derivatives synthesized from 3-

aminocinnoline are actively investigated to combat drug-resistant pathogens.

Anticancer Therapeutics: Cinnoline derivatives have been shown to possess cytotoxic

activity against various cancer cell lines. [1]The 3-amino group allows for the introduction of

pharmacophores known to interact with cancer-related targets, such as topoisomerases or

cell signaling proteins.

Conclusion
3-Aminocinnoline is more than just a simple chemical compound; it is a strategic building block

for innovation in pharmaceutical sciences. Its well-defined synthesis, characterized physical

properties, and versatile chemical reactivity make it an invaluable tool for researchers. A

thorough understanding of the principles and protocols outlined in this guide empowers

scientists to effectively utilize 3-aminocinnoline in the rational design and development of next-

generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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